Enantioselectivity in Rh-Catalyzed Hydrosilylation
In Rh-catalyzed asymmetric hydrosilylation of acetophenone, (S)-iPr-PHOX delivered 75% ee, whereas a hydroxy-functionalized PHOX ligand provided 95% ee under identical conditions using AgBF4 additive [1]. This 20% ee deficit establishes that iPr-PHOX is not the optimal PHOX variant for this transformation.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 75% ee |
| Comparator Or Baseline | Hydroxy-functionalized PHOX ligand: 95% ee |
| Quantified Difference | 20% ee lower |
| Conditions | Rh-catalyzed hydrosilylation of acetophenone, AgBF4, room temperature |
Why This Matters
Directly informs catalyst screening: iPr-PHOX should be deprioritized for hydrosilylation in favor of hydroxy-PHOX variants.
- [1] Frölander, A.; Moberg, C. Ag+-Assisted Hydrosilylation: Complementary Behavior of Rh and Ir Catalysts (Reversal of Enantioselectivity). Org. Lett. 2007, 9, 1371–1374. View Source
